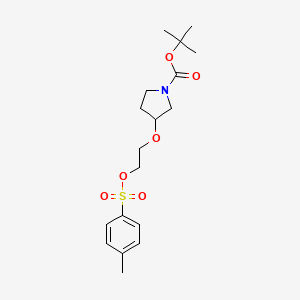

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

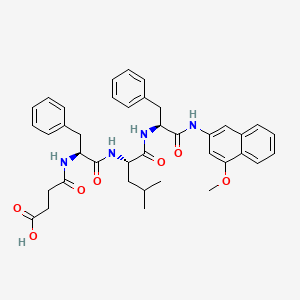

“tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C18H27NO6S . It is also known by other names such as “tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate” and "®-tert-Butyl 3- (tosyloxy)pyrrolidine-1-carboxylate" .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” was synthesized on a multigram scale and used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 341.422 Da, and the monoisotopic mass is 341.129700 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been used in various chemical reactions. For example, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.43 g/mol, a monoisotopic mass of 341.129700 Da, and a molecular formula of C18H27NO6S .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- An efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was developed. This process involves the use of tert-butylamine displacement and a conjugate addition to acrylonitrile, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Singlet Oxygen Reactions

- The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, leading to 5-substituted pyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

Synthesis and Characterization of Schiff Base Compounds

- Schiff base compounds were synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, and their crystal and molecular structures were analyzed, revealing insights into intramolecular hydrogen bonding (Çolak et al., 2021).

Palladium-Catalyzed Coupling Reactions

- The compound tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Anti-inflammatory Activities

- Synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were evaluated for anti-inflammatory and analgesic properties, showing dual inhibitory activity and reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).

Crystal Structure Analysis

- Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, with its crystal structure analyzed, showing intermolecular hydrogen bonds in the triclinic space group (Naveen et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.

Biochemical Pathways

Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGANPAYCORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)